3-(Carboxymethyl)benzoic acid

Catalog No.
S795192
CAS No.
2084-13-1
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Carboxymethyl)benzoic acid

CAS Number

2084-13-1

Product Name

3-(Carboxymethyl)benzoic acid

IUPAC Name

3-(carboxymethyl)benzoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

QNUWEXSGZVBMDV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)O

3-(Carboxymethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a carboxymethyl group attached to the benzene ring at the meta position. Its molecular formula is C9H8O4C_9H_8O_4, and it has a molecular weight of approximately 180.16 g/mol. The compound is typically represented by the structural formula:

text
O ||C6H4-COOH | CH2COOH

This compound is also known by various synonyms, including benzeneacetic acid, 3-carboxyphenylacetic acid, and homophthalic acid. It exhibits a density of about 1.4g/cm31.4\,g/cm^3 and has a boiling point of approximately 412.9°C412.9\,°C at 760 mmHg .

Material Science

  • CMBA shows promise as a thermoplastic material due to its low thermal expansion coefficient (2.5 x 10-4 K-1). Source: CymitQuimica: This property allows it to maintain its shape effectively across a range of temperatures, making it potentially useful for various applications.

  • Research suggests CMBA can be used to create nanoparticles with an average diameter of around 200 nanometers. Source: CymitQuimica: These nanoparticles could be valuable in fields like drug delivery and catalysis.

  • CMBA may also play a role in the development of microspheres. When combined with transition metal salts, CMBA can form frameworks that expand to create microspheres. Source: CymitQuimica: These microspheres could have applications in areas like separations and sensors.

Due to its functional groups. Notable reactions include:

  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, particularly when catalyzed by specific enzymes or under heat.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

The compound's reactivity is influenced by the electron-withdrawing nature of the carboxymethyl group, which can stabilize intermediates during these reactions .

Research indicates that 3-(Carboxymethyl)benzoic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Furthermore, its derivatives may show activity in inhibiting certain enzymes involved in metabolic pathways, which could have implications for drug development .

Additionally, some studies suggest that compounds with similar structures can interact with biological systems, potentially affecting cellular signaling pathways and metabolic processes.

Several methods exist for synthesizing 3-(Carboxymethyl)benzoic acid:

  • Direct Carboxymethylation: This method involves the reaction of benzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide.
  • Oxidation of Precursor Compounds: Starting from appropriate aromatic precursors, oxidation reactions can yield the desired carboxymethylated product.
  • Biocatalytic Methods: Recent advancements have explored using specific enzymes to facilitate the carboxymethylation process under mild conditions, enhancing selectivity and yield .

3-(Carboxymethyl)benzoic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agriculture: The compound can be used in formulations aimed at enhancing plant growth or as a pesticide.
  • Chemical Industry: It is utilized in producing dyes and pigments owing to its aromatic nature.

Its versatility makes it valuable in developing new materials and compounds with specific functionalities .

Interaction studies involving 3-(Carboxymethyl)benzoic acid often focus on its binding affinity with proteins or enzymes. These studies reveal how the compound interacts at a molecular level, influencing biological pathways or enzymatic activities. For example, it has been shown that certain derivatives can inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications .

Several compounds share structural similarities with 3-(Carboxymethyl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-(Carboxymethyl)benzoic acidC9H10O4C_9H_{10}O_4Has the carboxymethyl group at the ortho position
4-(Carboxymethyl)benzoic acidC9H10O4C_9H_{10}O_4Carboxymethyl group at the para position
3-(1-Carboxyethyl)benzoic acidC10H10O4C_{10}H_{10}O_4Contains a longer carbon chain with a carboxylic group
Homophthalic acidC8H6O4C_8H_6O_4Lacks an additional methyl group compared to 3-(Carboxymethyl)benzoic acid

Each of these compounds exhibits distinct properties and reactivities due to the positioning of functional groups on the benzene ring and variations in their molecular structure .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is established as 3-(carboxymethyl)benzoic acid [1] [2] [7]. This nomenclature follows the International Union of Pure and Applied Chemistry conventions for aromatic compounds containing multiple carboxylic acid functional groups [8]. The systematic naming approach identifies the primary benzoic acid moiety as the parent structure, with the carboxymethyl substituent designated at the 3-position relative to the carboxylic acid group [1] [9].

According to Chemical Abstracts Service indexing conventions, the compound is systematically named as benzeneacetic acid, 3-carboxy-, which reflects the structural perspective of viewing the molecule as an acetic acid derivative attached to a carboxy-substituted benzene ring [2] [4] [10]. This alternative systematic approach emphasizes the acetic acid functionality while maintaining the aromatic substitution pattern designation [11].

The molecular formula is definitively established as C₉H₈O₄, with a molecular weight of 180.16 grams per mole [1] [3] [7]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(O)CC1=CC=CC(C(=O)O)=C1, which clearly delineates the connectivity of atoms within the molecular framework [11] [12].

Common Synonyms and Trade Designations

The compound is recognized under several established synonyms that reflect different nomenclature perspectives and historical naming conventions [2] [4] [10]. The most prevalent common name alternatives include homoisophthalic acid and isohomophthalic acid, both of which emphasize the relationship to phthalic acid derivatives [4] [10] [13].

Additional recognized designations include 3-carboxyphenylacetic acid, which emphasizes the phenylacetic acid structural framework [4] [10], and meta-carboxymethylbenzoic acid, which specifies the positional relationship of the carboxymethyl substituent [13] [12]. The designation (3-carboxyphenyl)acetic acid provides another systematic approach to naming that prioritizes the acetic acid functionality [4].

Within pharmaceutical and chemical trade contexts, the compound may be referenced as Ketoprofen Impurity 61, indicating its role as a process-related impurity in pharmaceutical manufacturing [4]. The National Science Foundation designation NSC 108368 serves as an additional identifier within research databases [4] [13].

Table 1: Primary Nomenclature and Synonyms
International Union of Pure and Applied Chemistry Name: 3-(carboxymethyl)benzoic acid
Chemical Abstracts Service Index Name: Benzeneacetic acid, 3-carboxy-
Common Synonyms: Homoisophthalic acid, Isohomophthalic acid
Alternative Names: 3-Carboxyphenylacetic acid, meta-carboxymethylbenzoic acid
Trade Designations: Ketoprofen Impurity 61, NSC 108368

Registry Numbers and Database Identifiers

The compound maintains a comprehensive array of registry numbers and database identifiers that facilitate accurate identification across various chemical information systems [1] [7] [14]. The primary Chemical Abstracts Service Registry Number is 2084-13-1, which serves as the definitive unique identifier for this chemical substance [1] [3] [7] [14].

Within the PubChem database system, the compound is assigned Compound Identification Number 268227, providing access to extensive chemical and biological information [1] [9]. The ChemSpider database maintains the identifier 235771, offering additional structural and property data [2]. The Molecular Design Limited number MFCD15523567 serves as the chemical file designation for commercial and research applications [1] [3] [7] [14].

The International Chemical Identifier string InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) provides a standardized representation of the molecular structure [1] [7] [9]. The corresponding International Chemical Identifier Key QNUWEXSGZVBMDV-UHFFFAOYSA-N offers a shortened hash representation for database indexing purposes [1] [7] [9].

Table 2: Registry Numbers and Database Identifiers
Chemical Abstracts Service Registry Number: 2084-13-1
PubChem Compound Identification Number: 268227
ChemSpider Identification Number: 235771
Molecular Design Limited Number: MFCD15523567
Chemical Book Number: CB21466409
National Science Foundation Number: NSC 108368
International Chemical Identifier Key: QNUWEXSGZVBMDV-UHFFFAOYSA-N

Structural Classification and Taxonomic Position

The structural classification of 3-(carboxymethyl)benzoic acid places it within the hierarchical taxonomy of organic compounds according to established chemical classification systems [15] [16] [17]. At the highest level, the compound belongs to the kingdom of organic compounds, reflecting its carbon-based molecular framework [16].

Within the superclass designation, the compound is classified as a benzenoid, indicating the presence of the characteristic benzene ring system [15] [16] [18]. The class designation identifies it as a benzene and substituted derivatives compound, emphasizing the substituted aromatic ring structure [15] [16] [18].

The subclass classification positions the compound within benzoic acids and derivatives, reflecting the presence of the carboxylic acid functional group directly attached to the benzene ring [15] [16] [19]. The direct parent classification designates it as an aromatic dicarboxylic acid, emphasizing the presence of two carboxylic acid functional groups within the aromatic system [5] [6] [17].

The functional group analysis reveals the presence of two distinct carboxylic acid moieties: the primary benzoic acid group (-COOH) directly attached to the benzene ring, and the carboxymethyl group (-CH₂COOH) providing the second carboxylic acid functionality [12]. The substitution pattern follows a meta-disubstituted benzene arrangement, with the carboxymethyl group positioned at the 3-position relative to the carboxylic acid group [1] [12].

This compound exemplifies the characteristics of aromatic carboxylic acids, which serve as important building blocks in organic synthesis and pharmaceutical development [20] [21]. The dicarboxylic acid nature places it within the broader category of compounds used in polymer synthesis and materials science applications [6] [17].

Table 3: Structural Classification Hierarchy
Kingdom: Organic compounds
Superclass: Benzenoids
Class: Benzene and substituted derivatives
Subclass: Benzoic acids and derivatives
Direct Parent: Aromatic dicarboxylic acids
Functional Groups: Carboxylic acid (-COOH), Carboxymethyl group (-CH₂COOH)
Ring System: Monocyclic aromatic (benzene)
Substitution Pattern: Meta-disubstituted benzene (1,3-disubstitution)

The taxonomic position within chemical databases reflects the compound's role as a substituted aromatic carboxylic acid with specific structural features that distinguish it from other members of the benzoic acid family [22] [20]. The presence of the carboxymethyl substituent creates unique chemical properties that influence its reactivity and potential applications in synthetic chemistry [21].

XLogP3

1.1

LogP

1.14 (LogP)

Other CAS

2084-13-1

Wikipedia

3-(carboxymethyl)benzoic acid

Dates

Last modified: 08-15-2023

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